1-Boc-3-Méthanesulfonyloxyazétidine

Vue d'ensemble

Description

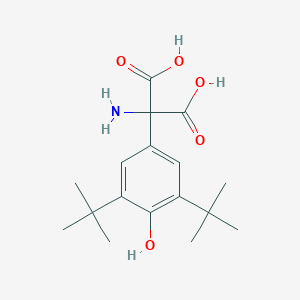

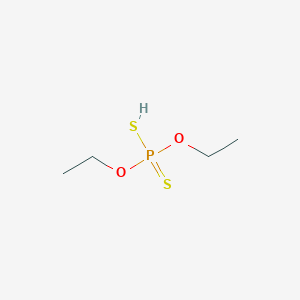

1-Boc-3-Methanesulfonyloxyazetidine is a chemical compound with the molecular formula C9H17NO5S . It has a molecular weight of 251.30 g/mol . The IUPAC name for this compound is tert-butyl 3-methylsulfonyloxyazetidine-1-carboxylate .

Molecular Structure Analysis

The InChI string for 1-Boc-3-Methanesulfonyloxyazetidine isInChI=1S/C9H17NO5S/c1-9(2,3)14-8(11)10-5-7(6-10)15-16(4,12)13/h7H,5-6H2,1-4H3 . The Canonical SMILES string is CC(C)(C)OC(=O)N1CC(C1)OS(=O)(=O)C . Physical And Chemical Properties Analysis

The density of 1-Boc-3-Methanesulfonyloxyazetidine is 1.3±0.1 g/cm3 . The boiling point and melting point information is not available from the search results .Applications De Recherche Scientifique

Recherche pharmaceutique

Ce composé est souvent utilisé dans la recherche pharmaceutique . Sa structure unique et ses propriétés en font un composant précieux dans la synthèse de divers composés pharmaceutiques. Cependant, les applications spécifiques dans ce domaine sont propriétaires et non accessibles au public.

Synthèse chimique

“1-Boc-3-Méthanesulfonyloxyazétidine” est utilisé comme élément constitutif en synthèse chimique . Sa structure unique lui permet de réagir de manière que d'autres composés ne le peuvent pas, ce qui la rend précieuse dans la création de structures chimiques complexes.

Recherche biochimique

Bien que non utilisé directement dans la recherche biochimique, les dérivés de ce composé pourraient potentiellement être utilisés dans l'étude des systèmes biologiques . Sa capacité à former des structures complexes pourrait la rendre utile dans la création de sondes biochimiques ou d'autres outils de recherche.

Safety and Hazards

Mécanisme D'action

1-Boc-3-Methanesulfonyloxyazetidine, also known as tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate, is a chemical compound with the molecular formula C9H17NO5S . This compound is used in the field of organic synthesis, serving as a building block in the creation of a variety of complex molecules . .

Target of Action

It’s known that this compound is used as a reagent in organic synthesis, implying that its targets are likely other organic molecules in the reactions where it is used .

Mode of Action

The mode of action of 1-Boc-3-Methanesulfonyloxyazetidine involves its interaction with other molecules in a chemical reaction. The specifics of these interactions would depend on the particular reaction in which it is used .

Biochemical Pathways

As a reagent used in organic synthesis, 1-Boc-3-Methanesulfonyloxyazetidine is involved in various biochemical pathways, depending on the specific reactions it is used in. For example, it has been mentioned in the context of Suzuki–Miyaura coupling, a type of cross-coupling reaction .

Result of Action

The result of the action of 1-Boc-3-Methanesulfonyloxyazetidine is the formation of new organic compounds. The specifics of these compounds would depend on the particular reactions in which it is used .

Analyse Biochimique

Cellular Effects

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 1-Boc-3-Methanesulfonyloxyazetidine in animal models have not been extensively studied. Therefore, information about threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .

Propriétés

IUPAC Name |

tert-butyl 3-methylsulfonyloxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5S/c1-9(2,3)14-8(11)10-5-7(6-10)15-16(4,12)13/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBDTKYKFFIAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444444 | |

| Record name | tert-Butyl 3-[(methanesulfonyl)oxy]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141699-58-3 | |

| Record name | tert-Butyl 3-[(methanesulfonyl)oxy]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 141699-58-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

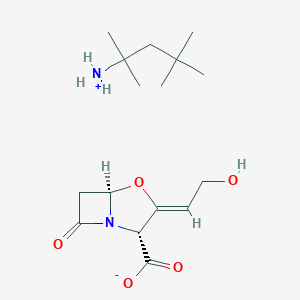

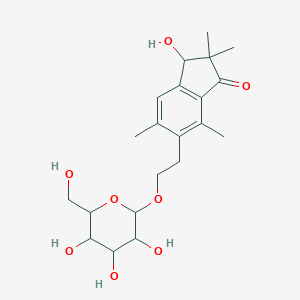

![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128377.png)

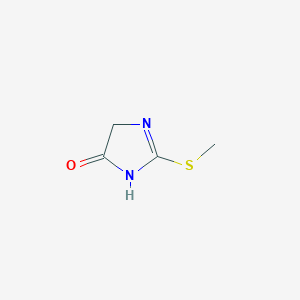

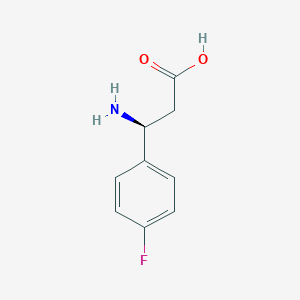

![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol](/img/structure/B128380.png)

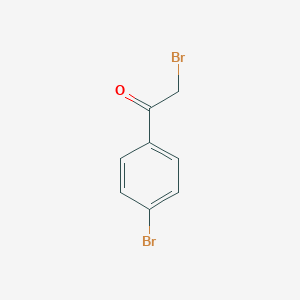

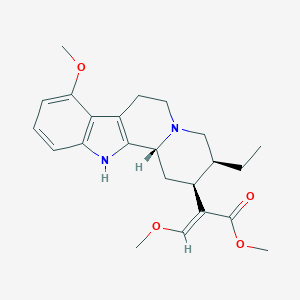

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B128384.png)